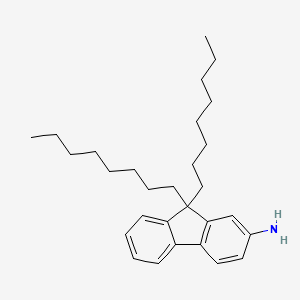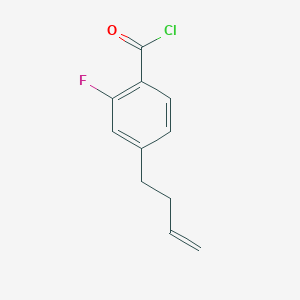
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzoyl chloride group substituted with a 3-buten-1-yl group and a fluorine atom at the 2-position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(3-Buten-1-yl)-2-fluorobenzoic acid.
Conversion to Acid Chloride: The benzoic acid derivative is then converted to the corresponding benzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The 3-buten-1-yl group can participate in addition reactions, such as hydroboration-oxidation and epoxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Reagents such as borane (BH₃) for hydroboration and m-chloroperbenzoic acid (m-CPBA) for epoxidation are employed.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols and Epoxides: Resulting from addition reactions involving the 3-buten-1-yl group.
Applications De Recherche Scientifique
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets or be used in further chemical transformations. The 3-buten-1-yl group can also undergo addition reactions, contributing to the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Buten-1-yl)benzoic acid: Similar structure but lacks the fluorine atom and benzoyl chloride group.
2-Fluorobenzoyl chloride: Lacks the 3-buten-1-yl group.
4-(3-Buten-1-yl)-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
Propriétés
Numéro CAS |
225240-69-7 |
|---|---|
Formule moléculaire |
C11H10ClFO |
Poids moléculaire |
212.65 g/mol |
Nom IUPAC |
4-but-3-enyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C11H10ClFO/c1-2-3-4-8-5-6-9(11(12)14)10(13)7-8/h2,5-7H,1,3-4H2 |
Clé InChI |
JSZUXXPWZBMRKV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC(=C(C=C1)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


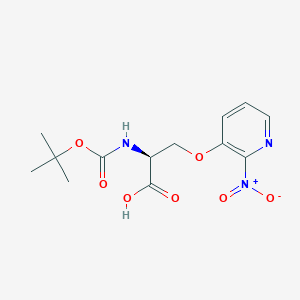

![Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12840044.png)
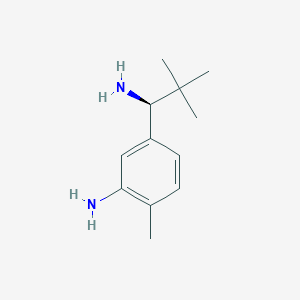
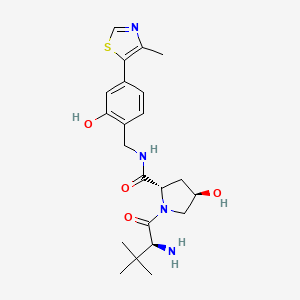
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)
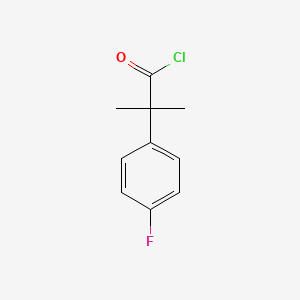
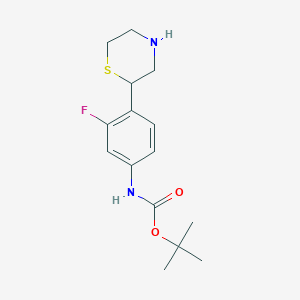

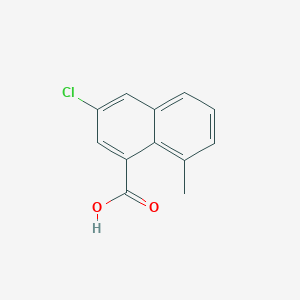
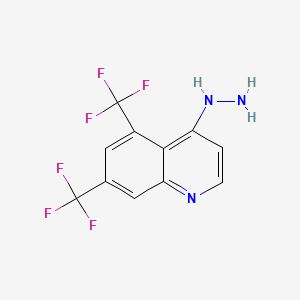

![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
